methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
Description
This compound features a polycyclic benzo-oxadiazocine core modified with a 4-bromophenyl substituent, a methyl group, and a thioxo (C=S) moiety. Its synthesis likely follows strategies that prioritize early introduction of substituents to avoid isomer formation, as seen in analogous benzothiazine systems . Structural determination of such complex molecules often employs SHELX software, which is widely used for small-molecule crystallography .
Properties
IUPAC Name |
methyl 10-(4-bromophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-19-10-15(14-9-11(17(23)24-2)3-8-16(14)25-19)21-18(26)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGSMAMWDZHNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=S)N2C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure features multiple aromatic rings and a thioxo group, making it a candidate for various pharmacological applications.
The compound's molecular formula is with a molecular weight of approximately 440.36 g/mol. The presence of the bromophenyl group is significant as brominated compounds often exhibit enhanced biological activity.
Biological Activity Overview
Research has indicated that this compound possesses notable anticancer properties. Its biological activity has been studied in various contexts, particularly in relation to its effects on cancer cell lines and other therapeutic applications.
Anticancer Activity
- Mechanism of Action : The compound's anticancer effects are believed to stem from its ability to interact with specific molecular targets involved in cancer progression. This includes the modulation of enzymes and receptors that play critical roles in cell proliferation and apoptosis.
-
Cell Line Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
- U251 (human glioblastoma)
- PC-3 (prostate adenocarcinoma)
- MCF-7 (breast adenocarcinoma)
- HCT-15 (colorectal adenocarcinoma)
Case Studies
Several studies have highlighted the biological activity of related compounds and their structural analogs:
- Ferrocenylthiosemicarbazones : These compounds were synthesized and tested for their anticancer properties against multiple cell lines. They exhibited significant activity similar to that of methyl 3-(4-bromophenyl)-2-methyl-4-thioxo compounds .
- Natural Products : Extracts from various plants have shown synergistic effects when combined with synthetic compounds like methyl 3-(4-bromophenyl)-2-methyl derivatives. For instance, polysaccharides from certain fungi have been reported to enhance the anticancer efficacy of synthetic agents .
Data Table
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 477.37 g/mol. Its structural features include a thioxo group and a bromophenyl moiety, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Applications
2.1 Antimicrobial Activity
Research indicates that compounds similar to methyl 3-(4-bromophenyl)-2-methyl-4-thioxo have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The thioxo group is often associated with enhanced antibacterial action. In vitro studies have shown that these compounds can inhibit bacterial growth through various mechanisms:
- Inhibition of Enzymatic Activity : Many thioxo derivatives inhibit enzymes critical for bacterial survival.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells via mitochondrial pathways.
- Antioxidant Properties : The methoxy group may contribute to antioxidant activities, providing protection against oxidative stress .
2.2 Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis. The structure-activity relationship (SAR) studies indicate that modifications to the bromophenyl and thioxo groups can significantly influence the compound's efficacy against various cancer cell lines .
Case Studies and Research Findings
Several case studies highlight the compound's applications:
- A study published in MDPI demonstrated significant antibacterial activity for structurally similar compounds, emphasizing the importance of the thioxo group in enhancing efficacy .
- Research in PubChem outlines various derivatives that exhibit promising results against specific bacterial strains and cancer cell lines .
Comparison with Similar Compounds
Structural Analogs
The compound shares structural motifs with several heterocyclic systems:
Key Observations :
- Substituent Effects : The thioxo group in the target compound increases electron density and lipophilicity relative to sulfonyl () or carbonyl groups in analogs. The 4-bromophenyl group may enhance halogen-bonding interactions in crystal packing or biological targets compared to methoxy or methyl substituents .
Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be drawn:
- Solubility : The thioxo and bromophenyl groups likely reduce aqueous solubility compared to hydroxylated () or methoxylated () analogs.
- Melting Point : Rigid benzo-oxadiazocine cores typically exhibit higher melting points than triazine or benzothiazine derivatives.
Crystallographic Analysis
SHELX software () is critical for resolving the complex stereochemistry of such polycyclic systems. Compared to triazine derivatives (), benzo-oxadiazocines may exhibit distinct crystal packing due to their fused bicyclic structure, influencing solid-state stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
